molecular formula C13H16O3 B12524475 2-Oxobutyl 3-phenylpropanoate CAS No. 676230-40-3

2-Oxobutyl 3-phenylpropanoate

Cat. No.: B12524475
CAS No.: 676230-40-3
M. Wt: 220.26 g/mol
InChI Key: WVIMYDMDOZVSDT-UHFFFAOYSA-N
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Description

2-Oxobutyl 3-phenylpropanoate is an organic compound with the molecular formula C13H14O3 It is a member of the ester family, characterized by the presence of an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxobutyl 3-phenylpropanoate typically involves esterification reactions. One common method is the reaction between 3-phenylpropanoic acid and 2-oxobutanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and solvents is optimized to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Oxobutyl 3-phenylpropanoate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.

Major Products Formed

    Oxidation: 3-phenylpropanoic acid

    Reduction: 2-oxobutyl alcohol

    Substitution: Various substituted esters depending on the nucleophile used

Scientific Research Applications

2-Oxobutyl 3-phenylpropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 2-Oxobutyl 3-phenylpropanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active components that exert biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in metabolic and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenylpyruvate: Similar in structure but lacks the ester group.

    Ethyl 3-phenylpropanoate: Similar ester but with an ethyl group instead of 2-oxobutyl.

    3-Phenylpropanoic acid: The parent acid of the ester.

Uniqueness

2-Oxobutyl 3-phenylpropanoate is unique due to the presence of both the 2-oxobutyl and 3-phenylpropanoate moieties. This combination imparts distinct chemical and physical properties, making it valuable in specific applications where other similar compounds may not be as effective.

Properties

CAS No.

676230-40-3

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

2-oxobutyl 3-phenylpropanoate

InChI

InChI=1S/C13H16O3/c1-2-12(14)10-16-13(15)9-8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3

InChI Key

WVIMYDMDOZVSDT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)COC(=O)CCC1=CC=CC=C1

Origin of Product

United States

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